
2,6-Dimethyl-4-(3-methyl-1H-indazol-5-yl)-1,4-dihydropyridine-3,5-dicarbonitrile
概要
説明
BAY-474は、チロシンタンパク質キナーゼc-Metの阻害剤として知られる化学化合物です。このキナーゼは、成長、運動性、分化など、さまざまな細胞プロセスに関与しています。 BAY-474はエピジェネティクスプローブとして作用し、c-Met経路を研究するために科学研究で広く使用されています .
作用機序
BAY-474は、チロシンタンパク質キナーゼc-Metの活性を阻害することによってその効果を発揮します。この阻害は、増殖、運動性、生存などのさまざまな細胞プロセスに関与するc-Metシグナル伝達経路を破壊します。 この経路をブロックすることにより、BAY-474はがん細胞の増殖と拡散を抑制できます .
類似の化合物:
カプマニチブ: 抗腫瘍活性を持つ別のc-Met阻害剤。
サボリチニブ: 選択的で経口投与可能なc-Met阻害剤。
JNJ-38877605: 高い選択性を有するATP競合的c-Met阻害剤。
BAY-474の独自性: BAY-474は、c-Met阻害剤としての高い効力と特異性により独自です。 エピジェネティクスプローブとして作用し、c-Met経路とそのさまざまな疾患における役割を理解するための研究において貴重です .
生化学分析
Biochemical Properties
BAY-474 plays a crucial role in biochemical reactions by inhibiting the activity of the tyrosine-protein kinase c-Met . This enzyme is involved in various cellular processes, including proliferation, survival, and migration. By inhibiting c-Met, BAY-474 disrupts these processes, making it a valuable tool for studying the role of c-Met in cancer and other diseases. The compound interacts with the c-Met enzyme through binding interactions, which prevent the enzyme from phosphorylating its substrates .
Cellular Effects
BAY-474 has been shown to have significant effects on various types of cells and cellular processes. In cancer cells, the compound inhibits cell proliferation and induces apoptosis by disrupting the c-Met signaling pathway . This pathway is crucial for cell survival and growth, and its inhibition leads to reduced cell viability. Additionally, BAY-474 affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of c-Met .
Molecular Mechanism
The molecular mechanism of BAY-474 involves its binding to the active site of the c-Met enzyme, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, leading to the disruption of various cellular processes. BAY-474 also affects gene expression by modulating the activity of transcription factors that are regulated by c-Met signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of BAY-474 have been observed to change over time. The compound is stable under standard laboratory conditions and retains its inhibitory activity for extended periods . Prolonged exposure to BAY-474 can lead to the degradation of the compound, which may reduce its efficacy. Long-term studies have shown that BAY-474 can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of BAY-474 vary with different dosages in animal models. At low doses, the compound effectively inhibits c-Met activity without causing significant toxicity . At higher doses, BAY-474 can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse effects .
Metabolic Pathways
BAY-474 is involved in several metabolic pathways, primarily through its interaction with the c-Met enzyme . The compound is metabolized by liver enzymes, which convert it into inactive metabolites that are excreted from the body. BAY-474 also affects metabolic flux and metabolite levels by modulating the activity of c-Met and its downstream signaling pathways .
Transport and Distribution
Within cells and tissues, BAY-474 is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and localization within cells . BAY-474 accumulates in specific tissues, including the liver and kidneys, where it exerts its inhibitory effects on c-Met .
Subcellular Localization
BAY-474 is localized to specific subcellular compartments, including the cytoplasm and nucleus . The compound’s activity and function are influenced by its subcellular localization, as it needs to be in proximity to the c-Met enzyme to exert its inhibitory effects. Post-translational modifications and targeting signals direct BAY-474 to these compartments, ensuring its effective inhibition of c-Met .
準備方法
合成経路と反応条件: BAY-474の合成には、重要な中間体の形成とその後の制御された条件下での反応など、複数のステップが含まれます。正確な合成経路と反応条件は、機密情報であり、公には詳細に開示されていません。 通常、求核置換、環化、クロマトグラフィーによる精製などの有機合成技術が含まれます .
工業生産方法: BAY-474の工業生産は、高純度と一貫性を確保するために、GMP(Good Manufacturing Practices)に従っています。 このプロセスには、反応器での大規模合成、それに続く精製、および必要な仕様を満たすための品質管理が含まれます .
化学反応の分析
反応の種類: BAY-474は、以下を含むさまざまな化学反応を起こします。
酸化: 酸素の付加または水素の除去を含む。
還元: 水素の付加または酸素の除去を含む。
置換: ある官能基を別の官能基で置き換える。
一般的な試薬と条件:
酸化: 一般的な試薬には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムが含まれます。
置換: 一般的な試薬には、ハロゲンと求核剤が、塩基性または酸性条件下で含まれます。
主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりヒドロキシル化誘導体が得られる場合があり、還元により脱ヒドロキシル化誘導体が得られる場合があります .
4. 科学研究への応用
BAY-474は、以下を含む科学研究において幅広い用途があります。
化学: c-Met経路とそのさまざまな化学反応における役割を研究するためのプローブとして使用されます。
生物学: 成長や分化などの細胞プロセスにおけるc-Metの役割の理解に役立ちます。
医学: c-Metに対する阻害効果により、がん治療における潜在的な治療用途について調査されています。
科学的研究の応用
BAY-474 has a wide range of applications in scientific research, including:
Chemistry: Used as a probe to study the c-Met pathway and its role in various chemical reactions.
Biology: Helps in understanding the role of c-Met in cellular processes such as growth and differentiation.
Medicine: Investigated for its potential therapeutic applications in cancer treatment due to its inhibitory effects on c-Met.
Industry: Used in the development of new drugs and therapeutic agents targeting the c-Met pathway
類似化合物との比較
Capmatinib: Another c-Met inhibitor with potential antineoplastic activity.
Savolitinib: A selective and orally bioavailable c-Met inhibitor.
JNJ-38877605: An ATP-competitive c-Met inhibitor with high selectivity.
Uniqueness of BAY-474: BAY-474 is unique due to its high potency and specificity as a c-Met inhibitor. It acts as an epigenetics probe, making it valuable for research in understanding the c-Met pathway and its role in various diseases .
特性
IUPAC Name |
2,6-dimethyl-4-(3-methyl-2H-indazol-5-yl)-1,4-dihydropyridine-3,5-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5/c1-9-14(7-18)17(15(8-19)10(2)20-9)12-4-5-16-13(6-12)11(3)21-22-16/h4-6,17,20H,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVFMAAIXZONRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1)C3C(=C(NC(=C3C#N)C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


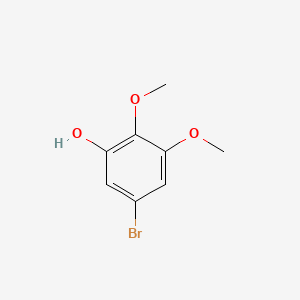

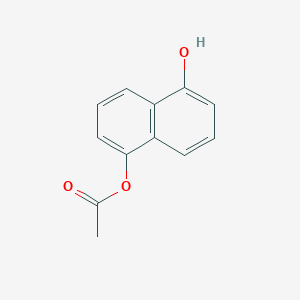
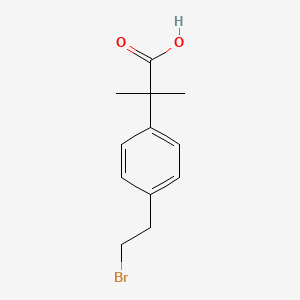
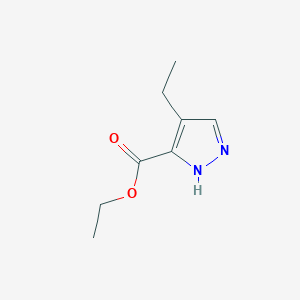
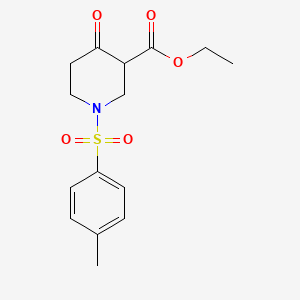
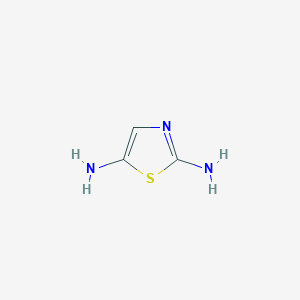

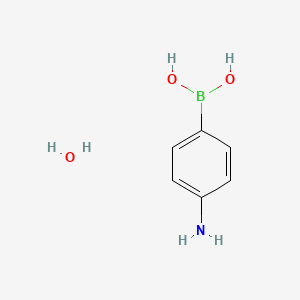
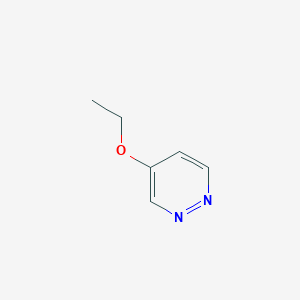
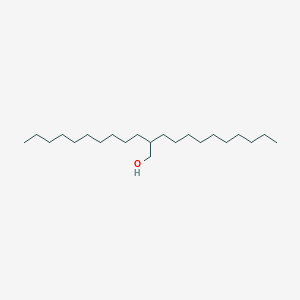
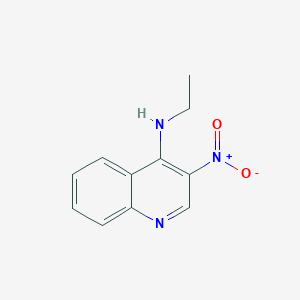
![3H-2,7-[3]Octeno-1H-azocino[1',2':1,5]pyrrolo[2,3-i]isoquinolin-7(7aH)-ol, 4,4a,9,10,11,12,14a,15-octahydro-5-(9H-pyrido[3,4-b]indol-1-yl)-, hydrochloride (1:1), (2S,4aR,7S,7aR,14aR,15aR)-](/img/structure/B3181682.png)
![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1,3,5-triazin-2-one](/img/structure/B3181696.png)
